4-(2,4,6-Trimethyl-phenyl)-thiazol-2-ylamine

Description

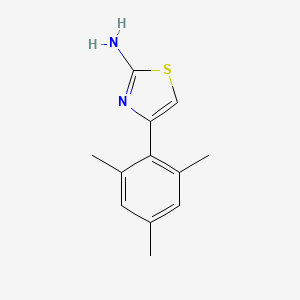

4-(2,4,6-Trimethyl-phenyl)-thiazol-2-ylamine (CID 612716) is a thiazole derivative with the molecular formula C₁₂H₁₄N₂S and a molecular weight of 218.32 g/mol. Its structure features a thiazole ring substituted at position 4 with a 2,4,6-trimethylphenyl group and an amine group at position 2. The trimethylphenyl substituent introduces significant steric bulk and lipophilicity, which may enhance membrane permeability and influence binding interactions in biological systems. The compound's SMILES notation is CC1=CC(=C(C(=C1)C)C2=CSC(=N2)N)C, and its InChIKey is QKYORNXSXAOYPV-UHFFFAOYSA-N .

Properties

IUPAC Name |

4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-7-4-8(2)11(9(3)5-7)10-6-15-12(13)14-10/h4-6H,1-3H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYORNXSXAOYPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346493 | |

| Record name | 4-(2,4,6-Trimethyl-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81529-60-4 | |

| Record name | 4-(2,4,6-Trimethyl-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,6-Trimethyl-phenyl)-thiazol-2-ylamine typically involves the condensation of 2,4,6-trimethylbenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out under acidic conditions to facilitate the formation of the thiazole ring. The general reaction scheme is as follows:

Condensation: 2,4,6-Trimethylbenzaldehyde reacts with thiosemicarbazide in the presence of an acid catalyst to form an intermediate Schiff base.

Cyclization: The Schiff base undergoes cyclization under acidic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,6-Trimethyl-phenyl)-thiazol-2-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydroth

Biological Activity

4-(2,4,6-Trimethyl-phenyl)-thiazol-2-ylamine, also known by its CAS number 81529-60-4, is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may confer various pharmacological effects, making it a subject of interest in drug development and biological research.

- Molecular Formula: C12H14N2S

- Molecular Weight: 218.32 g/mol

- Structure: The compound consists of a thiazole ring substituted with a 2,4,6-trimethylphenyl group, which influences its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. The following sections detail specific findings regarding its efficacy against various biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazole derivatives, including this compound. The mechanism of action is primarily attributed to the ability of the thiazole ring to interact with microbial enzymes and disrupt metabolic pathways.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 μg/mL |

| This compound | Escherichia coli | 20 μg/mL |

| This compound | Candida albicans | 25 μg/mL |

These results suggest that the compound exhibits promising antimicrobial activity comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown significant cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | <10 | Inhibition of tubulin polymerization |

| MCF-7 (Breast cancer) | 1.14 | Induction of apoptosis |

| SKOV3 (Ovarian cancer) | <10 | Disruption of cell cycle progression |

These findings indicate that the compound may induce cell death through mechanisms such as apoptosis and inhibition of tubulin polymerization .

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.

- Tubulin Interaction: Studies have suggested that it binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .

- Apoptosis Induction: The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

A notable case study involved the synthesis and evaluation of various thiazole derivatives for anticancer activity. Among these derivatives, those containing the 2,4,6-trimethylphenyl moiety demonstrated enhanced cytotoxicity compared to their less substituted counterparts. This suggests that structural modifications can significantly affect biological activity .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of 4-(2,4,6-trimethyl-phenyl)-thiazol-2-ylamine and its derivatives:

- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, disrupting microtubule formation and cell division. This mechanism is similar to that of established anticancer agents like combretastatin A-4 .

- In Vitro Studies : Research has demonstrated significant cytotoxic activity against various human cancer cell lines, including HepG2 (liver), MCF-7 (breast), HCT116 (colon), and HeLa (cervical) cells. IC50 values for some derivatives ranged from 3.35 ± 0.2 to 18.69 ± 0.9 μM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Studies have reported varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/ml .

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound has shown potential in other therapeutic areas:

- Antioxidant Properties : Compounds with thiazole rings have been associated with antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .

- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties, making them candidates for treating inflammatory disorders .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

- Cytotoxicity in Cancer Research : A study focused on a series of thiazole derivatives showed promising results in inhibiting cancer cell proliferation through tubulin polymerization inhibition .

- Antibacterial Efficacy : Another investigation assessed the antibacterial activity of thiazole-containing compounds against various strains, demonstrating their potential as alternatives to conventional antibiotics .

Comparison with Similar Compounds

4-(3-Trifluoromethoxy-phenyl)-thiazol-2-ylamine (CAS 436151-97-2)

- Molecular Formula : C₁₀H₇F₃N₂OS

- Key Features : Contains a trifluoromethoxy (-OCF₃) group on the phenyl ring, which increases electronegativity and metabolic stability compared to alkyl substituents.

- Biological Relevance : Fluorinated compounds often exhibit enhanced bioavailability and target affinity due to the electron-withdrawing effects of fluorine .

4,5-Diphenyl-thiazol-2-ylamine (CAS 6318-74-7)

- Molecular Formula : C₁₅H₁₂N₂S

- Key Features : Two phenyl groups at positions 4 and 5 of the thiazole ring, creating a planar structure with extended π-conjugation.

- Physicochemical Impact : The diphenyl substitution reduces solubility in polar solvents compared to the trimethylphenyl variant but may improve crystallinity .

N-((2-Chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine

Comparison Table 1: Structural and Functional Differences

| Compound | Substituent(s) | Molecular Formula | Key Properties |

|---|---|---|---|

| 4-(2,4,6-Trimethyl-phenyl)-thiazol-2-ylamine | 2,4,6-Trimethylphenyl | C₁₂H₁₄N₂S | High lipophilicity, steric bulk |

| 4-(3-Trifluoromethoxy-phenyl)-thiazol-2-ylamine | 3-Trifluoromethoxyphenyl | C₁₀H₇F₃N₂OS | Enhanced metabolic stability |

| 4,5-Diphenyl-thiazol-2-ylamine | 4,5-Diphenyl | C₁₅H₁₂N₂S | Planar structure, low polar solubility |

Thiadiazole Derivatives

5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine

Comparison Table 2: Thiazole vs. Thiadiazole Derivatives

Fluorinated Analogs

The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups in analogs like 4-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]thiazol-2-ylamine () contribute to:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2,4,6-Trimethyl-phenyl)-thiazol-2-ylamine, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via cyclization reactions using ketones and thiourea derivatives. For example, analogous thiazole derivatives are synthesized by refluxing acetophenone derivatives with thiourea in ethanol with iodine and pyridine as catalysts, achieving yields up to 94% . Optimization involves adjusting solvent systems (e.g., dichloromethane with triethylamine as a base) and reaction times. Temperature control (e.g., 40°C for milder conditions) and stoichiometric ratios of reagents are critical for minimizing side products .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : IR confirms functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹). NMR identifies aromatic protons (δ 6.8–7.5 ppm for trimethylphenyl groups) and thiazole protons (δ 7.1–8.0 ppm). Mass spectrometry provides molecular ion peaks (e.g., [M+H] at m/z 259.3 for C₁₂H₁₄N₂S) .

- Crystallography : Single-crystal X-ray diffraction resolves the spatial arrangement of the trimethylphenyl and thiazole groups. Analogous compounds crystallize in triclinic systems (space group P1), with intermolecular angles (e.g., 76.99° between aromatic planes) influencing packing .

Q. What methods are recommended for assessing the purity of this compound in preclinical studies?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Purity thresholds (>95%) are validated via melting point consistency (e.g., 160–165°C for similar thiazoles) and thin-layer chromatography (TLC) with iodine visualization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

- Methodology :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to modulate antibacterial activity. For example, 4-nitrophenyl-thiazole derivatives show improved inhibition against Staphylococcus aureus .

- Heterocyclic Fusion : Attach triazole or thiadiazole moieties to the thiazole core to enhance antifungal potency, as seen in analogs with IC₅₀ values <10 µM against Candida albicans .

Q. What strategies are employed to analyze and resolve contradictions in biological activity data across different studies?

- Methodology :

- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed inoculum size for antimicrobial tests).

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify variables (e.g., solvent choice in solubility studies) causing discrepancies. For instance, DMSO concentrations >1% may artificially inflate activity .

Q. How can computational modeling predict the nonlinear optical (NLO) properties of this compound?

- Methodology :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to calculate hyperpolarizability (β), which correlates with NLO efficiency. Analogous compounds exhibit β values ~10× higher than urea, suggesting potential in photonic applications .

- Molecular Dynamics : Simulate crystal packing effects on charge transfer, guided by X-ray data on similar thiazole sulfonates .

Q. What experimental designs are optimal for evaluating the compound’s stability under physiological conditions?

- Methodology :

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via LC-MS.

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (e.g., >200°C for thermally stable analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.